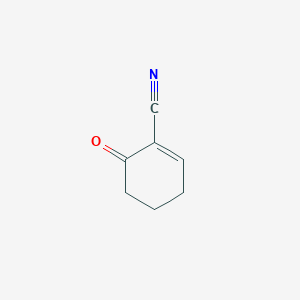
6-Oxocyclohex-1-enecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxocyclohex-1-enecarbonitrile is an organic compound with the molecular formula C7H7NO. It is characterized by a six-membered cyclohexene ring with a ketone and a nitrile group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination and Cyanation-Elimination:
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate safety measures due to the use of hazardous chemicals like sodium cyanide.
Types of Reactions:
-
Oxidation:
Reagents: Peroxygenases, Cytochrome P450s
Conditions: Enzymatic allylic oxidation to introduce hydroxyl groups.
-
Conjugate Addition:
Reagents: Grignard reagents (e.g., alkylmagnesium bromides)
Conditions: Chelation-controlled conjugate addition to form stereoselective products.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Conjugate Addition: Formation of alkylated products with high stereocontrol.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules due to its reactive functional groups .
Biology and Medicine:
- Potential applications in the synthesis of chiral active pharmaceutical ingredients (APIs) due to its ability to undergo stereoselective reactions .
Industry:
- Utilized in the production of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Molecular Targets and Pathways:
- The compound’s reactivity is primarily due to the presence of the ketone and nitrile groups, which can participate in various chemical reactions such as nucleophilic addition and oxidation .
- Enzymatic reactions involving peroxygenases and cytochrome P450s facilitate allylic oxidation, introducing hydroxyl groups and enhancing the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Cyclohexene-1-carbonitrile: Similar structure but lacks the ketone group, making it less reactive in certain chemical reactions.
3-Oxocyclohept-1-enecarbonitrile: Contains a seven-membered ring, offering different steric and electronic properties.
Uniqueness:
Propriétés
Formule moléculaire |
C7H7NO |
|---|---|
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
6-oxocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C7H7NO/c8-5-6-3-1-2-4-7(6)9/h3H,1-2,4H2 |
Clé InChI |
PBJJXGSXNTXUML-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C(=O)C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B12975392.png)
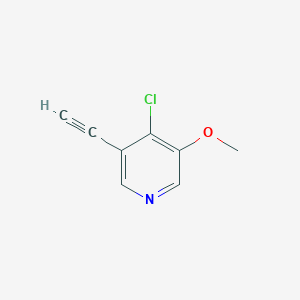
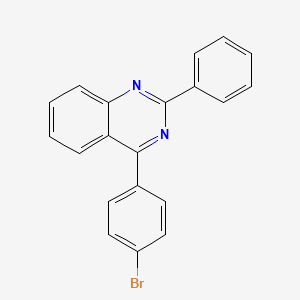

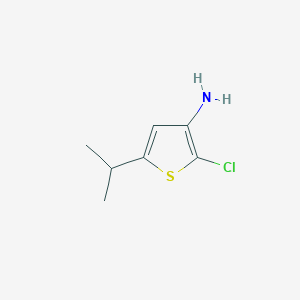
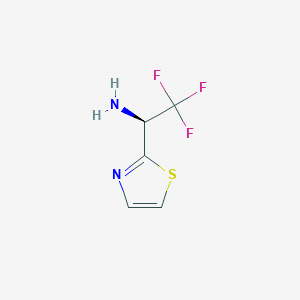
![tert-Butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B12975419.png)
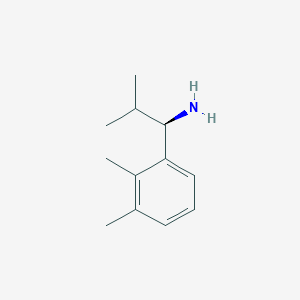
![Ethyl (1S,2R,3S,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12975436.png)
![(1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxamide](/img/structure/B12975437.png)
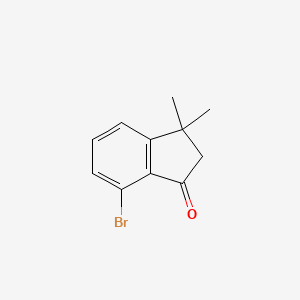
![7-Ethynyl-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12975451.png)
![tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12975468.png)
